molecular formula C27H24F3N3O2S B11079707 (2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide

Cat. No.: B11079707
M. Wt: 511.6 g/mol
InChI Key: VVSDMPSAVMWLQF-UHFFFAOYSA-N
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Description

(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiazinane ring, a trifluoromethyl group, and an imino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiourea and a suitable aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-benzyl-4-oxo-N-(2-phenylethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24F3N3O2S

Molecular Weight

511.6 g/mol

IUPAC Name

3-benzyl-4-oxo-N-(2-phenylethyl)-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C27H24F3N3O2S/c28-27(29,30)21-11-13-22(14-12-21)32-26-33(18-20-9-5-2-6-10-20)24(34)17-23(36-26)25(35)31-16-15-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,31,35)

InChI Key

VVSDMPSAVMWLQF-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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